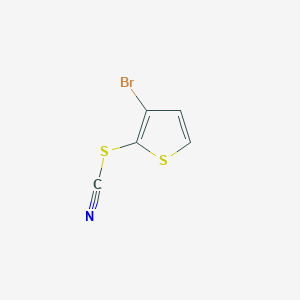
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one, also known as DMAD or Danishefsky's diene, is a synthetic organic compound that has gained significant attention in scientific research due to its diverse applications in organic synthesis and medicinal chemistry. DMAD is a highly reactive dienophile that can undergo a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.
Mechanism of Action
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one's mechanism of action involves its highly reactive dienophile group, which can undergo a variety of chemical reactions with other molecules. In Diels-Alder reactions, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one acts as the dienophile, reacting with a diene to form a cyclohexene ring. This reaction is highly stereospecific and can be used to selectively synthesize a desired stereoisomer.
Biochemical and Physiological Effects
While 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one does not have any direct biochemical or physiological effects, its use in organic synthesis and medicinal chemistry has led to the development of numerous compounds with potential therapeutic applications. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one has been used in the synthesis of anticancer agents, antibiotics, and other pharmaceuticals that have been shown to have significant biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one is its high reactivity, which allows for the synthesis of complex organic molecules. It is also relatively easy to synthesize and purify, making it a valuable tool for organic chemists. However, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one's highly reactive nature can also be a limitation, as it can react with other molecules in unintended ways if not used carefully.
Future Directions
There are numerous potential future directions for research involving 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one. One area of interest is the development of new synthetic methods using 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one as a key reagent. This could involve the synthesis of new natural products, pharmaceuticals, and other complex organic molecules. Another area of interest is the use of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one in the development of new materials, such as polymers and catalysts. Overall, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one's versatility and reactivity make it a valuable tool for scientific research in a variety of fields.
Scientific Research Applications
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one has been widely used in organic synthesis and medicinal chemistry due to its ability to undergo a variety of chemical reactions. It can be used as a dienophile in Diels-Alder reactions, as well as in other reactions such as [4+2] cycloadditions, Michael additions, and Wittig reactions. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one has also been used in the synthesis of natural products and pharmaceuticals, including anticancer agents and antibiotics.
properties
IUPAC Name |
(6Z)-6-(4-chlorodithiazol-5-ylidene)-4-fluorocyclohexa-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNOS2/c9-8-7(13-14-11-8)5-3-4(10)1-2-6(5)12/h1-3H/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLSAJLMCWAOZ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=NSS2)Cl)C=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)/C(=C\2/C(=NSS2)Cl)/C=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Cyclohexadien-1-one, 6-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-4-fluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4330432.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)
![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4330441.png)

![7-chloro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4330450.png)

![4-{5-[(2,4-dibromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4330463.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4330465.png)
![diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4330486.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4330497.png)

![4-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330526.png)
![4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330534.png)
![4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330540.png)